molecular formula C16H15F3O3 B3668206 8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one

8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B3668206
M. Wt: 312.28 g/mol
InChI Key: CTPDWWLPPFLHCK-UHFFFAOYSA-N
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Description

The compound “8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle . The molecule also contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-2-one ring, the trifluoromethyl group, and the 3-methyl-2-buten-1-yl group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the trifluoromethyl group in this case) can influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific context in which the compound is used, such as the target organism or cell type, and the intended effect .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should always be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

Properties

IUPAC Name

8-methyl-7-(3-methylbut-2-enoxy)-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O3/c1-9(2)6-7-21-13-5-4-11-12(16(17,18)19)8-14(20)22-15(11)10(13)3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPDWWLPPFLHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
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8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
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8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
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8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
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8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
Reactant of Route 6
8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one

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